

Oxabolone and Nandrolone: An In Vitro Comparative Analysis

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Compound of Interest

Compound Name: **Oxabolone**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro characteristics of two synthetic anabolic-androgenic steroids (AAS), **oxabolone** and nandrolone. Both are derivatives of 19-nortestosterone and are recognized for their anabolic properties.^{[1][2]} While direct comparative in vitro studies are limited, this document synthesizes available data on their receptor binding, metabolism, and signaling pathways to offer a scientific comparison for research and drug development purposes.

Molecular Structure and Properties

Oxabolone is structurally similar to nandrolone, with the key difference being a hydroxyl group at the C4 position.^[3] This modification is suggested to influence its anabolic and androgenic activities.

Table 1: General Properties of **Oxabolone** and Nandrolone

Property	Oxabolone	Nandrolone
Chemical Name	4,17 β -Dihydroxyestr-4-en-3-one	17 β -Hydroxyestr-4-en-3-one
Molecular Formula	C ₁₈ H ₂₆ O ₃	C ₁₈ H ₂₆ O ₂
Molar Mass	290.40 g/mol	274.40 g/mol
Drug Class	Anabolic-Androgenic Steroid	Anabolic-Androgenic Steroid

Androgen Receptor Binding Affinity

The biological effects of both **oxabolone** and nandrolone are primarily mediated through their interaction with the androgen receptor (AR).^{[4][5]} The affinity with which these compounds bind to the AR is a key determinant of their potency.

While specific quantitative relative binding affinity (RBA) data for **oxabolone** is not readily available in the reviewed literature, nandrolone has been shown to bind strongly to the androgen receptor.^[6] One study reported the RBA of nandrolone to be greater than that of testosterone.^[6] **Oxabolone**, as a derivative of nandrolone, is also known to interact with the androgen receptor to exert its anabolic effects.^[4]

Table 2: Comparative Androgen Receptor Binding Affinity

Compound	Relative Binding Affinity (RBA) vs. Methyltrienolone (MT)	Species/Tissue	Reference
Nandrolone	> Testosterone	Rat skeletal muscle and prostate	[6]
Oxabolone	Data not available	-	-

In Vitro Metabolism

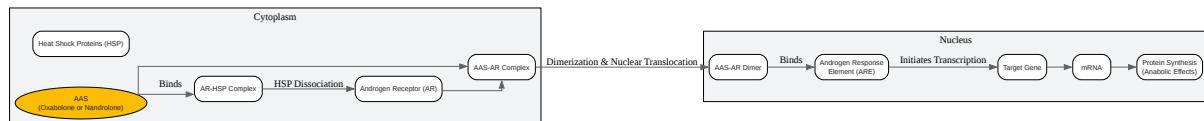
The metabolism of these steroids can significantly impact their activity profile. In vitro studies using human liver microsomes have been employed to investigate the metabolic pathways of both compounds.

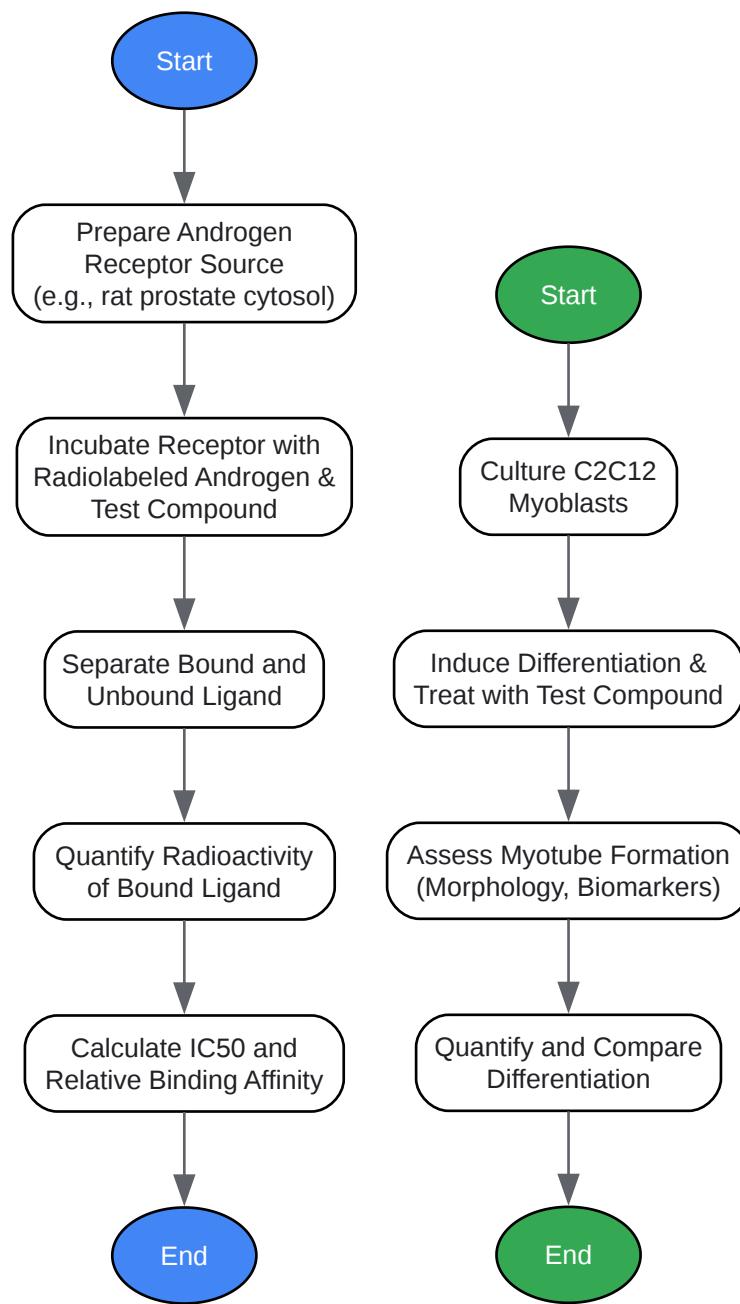
Nandrolone is metabolized by 5 α -reductase to 5 α -dihydronandrolone (DHN), a ligand with a lower affinity for the androgen receptor.^{[7][8]} This is in contrast to testosterone, which is converted to the more potent dihydrotestosterone (DHT). This metabolic pathway is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone.^[7]

Oxabolone has also been studied in vitro using human liver microsomes, revealing several metabolites.^[3] The presence of the 4-hydroxyl group in **oxabolone** is thought to reduce its relative androgenicity and inhibit aromatization.^[3]

Signaling Pathways

Upon binding to the androgen receptor in the cytoplasm, both **oxabolone** and nandrolone induce a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes responsible for the anabolic and androgenic effects.^{[4][7]}





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